molecular formula C13H24N2O4 B3239491 tert-Butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate CAS No. 1420969-01-2

tert-Butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate

Cat. No.: B3239491
CAS No.: 1420969-01-2
M. Wt: 272.34 g/mol
InChI Key: RNPSLRCZCCMKEJ-UHFFFAOYSA-N
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Description

Tert-Butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H24N2O4 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate (CAS: 1420969-01-2) is a synthetic compound with a unique structure that includes a pyrrolidine ring and an ethoxy group. Its molecular formula is C13H24N2O4, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The compound has a molar mass of approximately 272.34 g/mol, and its structure allows for various chemical reactions, making it a versatile building block in organic synthesis.

PropertyValue
Molecular FormulaC13H24N2O4
Molar Mass272.34 g/mol
CAS Number1420969-01-2
Purity≥98%

The biological activity of this compound primarily stems from its ability to interact with specific biological targets. It acts as a ligand that can bind to various enzymes and receptors, potentially modulating their activity. This interaction is crucial for understanding its therapeutic applications.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrrolidine derivatives, including this compound. Research indicates that certain structural modifications in pyrrolidine compounds can enhance their efficacy against various pathogens.

  • Minimum Inhibitory Concentration (MIC):
    • Compounds similar to tert-butyl derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 4 μg/mL .
    • The presence of the pyrrolidine moiety contributes to moderate activity against other Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. For instance, studies on related compounds have demonstrated their ability to inhibit key enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects .

Study on Structure-Activity Relationship (SAR)

A recent research article focused on the SAR of pyrrolidine-containing compounds, revealing insights into how modifications affect biological activity. The study indicated that introducing polar groups or altering the alkyl chain length can significantly enhance antimicrobial potency .

Immune Response Modulation

In another study examining immune cell responses, derivatives similar to this compound were tested for their ability to modulate immune function in mouse splenocytes. Some compounds showed significant enhancement of immune responses at specific concentrations .

Properties

IUPAC Name

tert-butyl 3-[(2-ethoxy-2-oxoethyl)amino]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)8-14-10-6-7-15(9-10)12(17)19-13(2,3)4/h10,14H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPSLRCZCCMKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1CCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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